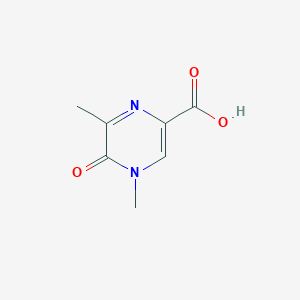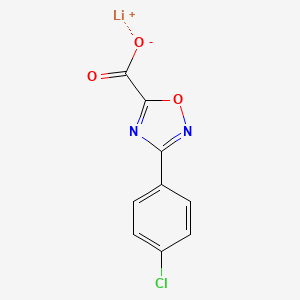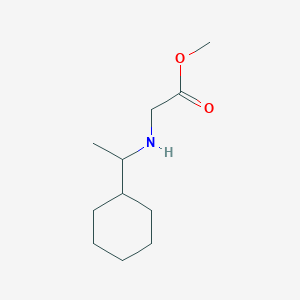
4-Azido-2-fluoro-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-2-fluoro-1-methoxybenzene is an organic compound that belongs to the class of azido-substituted aromatic compounds It features a benzene ring substituted with an azido group (-N₃), a fluorine atom, and a methoxy group (-OCH₃)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-fluoro-1-methoxybenzene typically involves multiple steps starting from commercially available precursors. One common method includes:
Nitration: Starting with 2-fluoroanisole, the compound undergoes nitration to introduce a nitro group at the para position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to handle hazardous intermediates like diazonium salts and azides safely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-2-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, copper(I) catalysts for click chemistry.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Triazoles: Formed via click chemistry with alkynes.
Amines: Formed by reduction of the azido group.
Carbonyl Compounds: Formed by oxidation of the methoxy group.
Applications De Recherche Scientifique
4-Azido-2-fluoro-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential in drug discovery, particularly in the development of bioactive molecules and as a precursor for triazole-containing compounds.
Mécanisme D'action
The mechanism of action of 4-Azido-2-fluoro-1-methoxybenzene largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is catalyzed by copper(I) ions, which facilitate the formation of a triazole ring by stabilizing the transition state .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azido-1-methoxybenzene: Lacks the fluorine substituent, which can affect its reactivity and applications.
2-Fluoro-4-nitroanisole: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
4-Azido-2-fluoroanisole: Similar structure but lacks the methoxy group, which can influence its chemical behavior.
Uniqueness
4-Azido-2-fluoro-1-methoxybenzene is unique due to the combination of the azido, fluoro, and methoxy groups on the benzene ring.
Propriétés
Formule moléculaire |
C7H6FN3O |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
4-azido-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C7H6FN3O/c1-12-7-3-2-5(10-11-9)4-6(7)8/h2-4H,1H3 |
Clé InChI |
MAQZGXJJABTHKB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N=[N+]=[N-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)





![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)







